Cas no 2228768-01-0 (6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol)

6-(1H-1,2,3,4-Tetrazol-1-yl)hexan-2-ol is a heterocyclic compound featuring a tetrazole moiety linked to a hexanol chain. The tetrazole group imparts significant chemical versatility, making it valuable in medicinal chemistry and material science applications. Its polar nature and hydrogen-bonding capability enhance solubility in aqueous and organic solvents, facilitating its use as an intermediate in synthetic pathways. The hydroxyl group at the hexan-2-ol position allows for further functionalization, enabling derivatization for targeted applications. This compound is particularly useful in the development of bioactive molecules, given the tetrazole's role as a bioisostere for carboxylic acids. Its stability under various conditions further supports its utility in research and industrial processes.
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol structure
2228768-01-0 structure
商品名:6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
CAS番号:2228768-01-0
MF:C7H14N4O
メガワット:170.212260723114
CID:6111143
PubChem ID:165781067

6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol 化学的及び物理的性質

名前と識別子

    • 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
    • EN300-1733326
    • 2228768-01-0
    • インチ: 1S/C7H14N4O/c1-7(12)4-2-3-5-11-6-8-9-10-11/h6-7,12H,2-5H2,1H3
    • InChIKey: RATVKYCQOCHSPW-UHFFFAOYSA-N
    • ほほえんだ: OC(C)CCCCN1C=NN=N1

計算された属性

  • せいみつぶんしりょう: 170.11676108g/mol
  • どういたいしつりょう: 170.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 63.8Ų

6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733326-1.0g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
1g
$1272.0 2023-06-04
Enamine
EN300-1733326-0.25g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
0.25g
$1170.0 2023-09-20
Enamine
EN300-1733326-5g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
5g
$3687.0 2023-09-20
Enamine
EN300-1733326-10g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
10g
$5467.0 2023-09-20
Enamine
EN300-1733326-10.0g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
10g
$5467.0 2023-06-04
Enamine
EN300-1733326-0.5g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
0.5g
$1221.0 2023-09-20
Enamine
EN300-1733326-0.1g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
0.1g
$1119.0 2023-09-20
Enamine
EN300-1733326-2.5g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
2.5g
$2492.0 2023-09-20
Enamine
EN300-1733326-1g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
1g
$1272.0 2023-09-20
Enamine
EN300-1733326-0.05g
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
2228768-01-0
0.05g
$1068.0 2023-09-20

6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol 関連文献

6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-olに関する追加情報

Comprehensive Overview of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0): Properties, Applications, and Innovations

The compound 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0) is a versatile organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrazole ring linked to a hexanol chain, offers a wide range of chemical reactivity and biological activity. This article delves into the properties, synthesis, and potential applications of this compound, while addressing common queries and trending topics in the field.

One of the most searched questions regarding 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol is its role in drug discovery. The tetrazole moiety is a well-known bioisostere for carboxylic acids, making it a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential to enhance the pharmacokinetic properties of drug candidates, such as improving metabolic stability and bioavailability. Recent studies have explored its incorporation into small-molecule inhibitors targeting enzymes like kinases and proteases, which are critical in treating diseases such as cancer and inflammation.

Another hot topic is the application of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol in polymer chemistry. The compound's ability to act as a crosslinking agent or a monomer modifier has been investigated for developing advanced materials with tailored properties. For instance, its incorporation into hydrogels or elastomers can impart unique mechanical strength and responsiveness to environmental stimuli. This aligns with the growing demand for smart materials in industries ranging from healthcare to electronics.

The synthesis of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol typically involves the reaction of a hexanol derivative with a tetrazole precursor under controlled conditions. Optimizing the yield and purity of this process is a common challenge discussed in academic forums and patent literature. Recent advancements in green chemistry have also prompted researchers to explore eco-friendly synthetic routes, such as using catalytic methods or renewable solvents, to minimize environmental impact.

From a structural perspective, the compound's tetrazole ring contributes to its high dipole moment and hydrogen-bonding capacity, which are crucial for interactions in biological systems. These features make it a promising candidate for supramolecular chemistry applications, such as designing molecular sensors or self-assembling systems. Additionally, its stability under physiological conditions has sparked interest in its use for prodrug development, where controlled release of active agents is desired.

In the context of analytical chemistry, characterizing 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol often involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods help confirm its purity and identity, which are critical for regulatory compliance in pharmaceutical applications. Discussions on platforms like ResearchGate frequently highlight best practices for handling and analyzing this compound to ensure reproducible results.

Looking ahead, the demand for 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol is expected to rise as its applications expand into emerging fields like bioconjugation and nanotechnology. For example, its functional groups can be leveraged to attach biomolecules to nanoparticles, enabling targeted drug delivery systems. This aligns with the broader trend of personalized medicine and precision therapeutics, which dominate current scientific discourse.

To summarize, 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing innovations in synthesis and application, position it as a key player in advancing research and industrial solutions. By addressing frequently asked questions and integrating contemporary trends, this overview aims to provide a valuable resource for researchers and industry professionals alike.

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